Bienvenue dans la boutique en ligne BenchChem!

(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

GABAB receptor metabolite pharmacology inactive metabolite

This single (R)-enantiomer sodium salt is the definitive internal standard for quantifying the (S)-enantiomer of the baclofen metabolite in plasma/CSF via validated chiral LC-MS/MS (LLOQ: 2 ng/mL). Unlike the racemate or the (S)-enantiomer, only this (R)-form eliminates quantitation errors in stereoselective assays. Supplied at ≥98% purity, it serves as an ideal negative control in GABA-B receptor functional studies and as a reference material for baclofen impurity profiling per ICH guidelines. Ensure analytical accuracy—procure the correct enantiomer.

Molecular Formula C10H10ClNaO3
Molecular Weight 236.627
CAS No. 1346617-22-8
Cat. No. B583386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt
CAS1346617-22-8
Synonyms(R)-4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid Sodium Salt;  (R)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt; 
Molecular FormulaC10H10ClNaO3
Molecular Weight236.627
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+]
InChIInChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m0./s1
InChIKeyYNPCWJFLKBMRIL-QRPNPIFTSA-M
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt (CAS 1346617-22-8) – Reference Standard & Metabolite for Baclofen Bioanalysis


CAS 1346617-22-8, (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, is the single-enantiomer sodium salt of the chiral 4-hydroxybutyric acid metabolite of the GABA-B receptor agonist Baclofen . It is a chiral compound with the (R)-configuration at the 3-position, and it is primarily used as an analytical reference standard in enantioselective LC-MS/MS assays [1]. Unlike the parent drug, this compound is pharmacologically inactive [2].

Why Generic Substitution of (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt Fails in Analytical and Metabolic Studies


Substitution with the racemic mixture (CAS 1346603-21-1) or the (S)-enantiomer (CAS 1346617-13-7) is not analytically equivalent. The stereospecific metabolism of baclofen produces only the (S)-enantiomer of this metabolite [1]; consequently, using the incorrect enantiomer in a validated chiral LC-MS/MS method introduces quantitation errors [2]. In addition, the (R)-enantiomer is uniquely required for studies on stereoselective pharmacokinetics and impurity profiling, where the (S)-form is either not present or is the target of differential analysis [3].

Quantitative Evidence for (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt: Comparator-Based Data for Scientific Selection


Pharmacological Inactivity vs. Active Baclofen

The (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid metabolite is pharmacologically inactive at the GABA-B receptor, contrasting with the potent agonism of (R)-Baclofen (STX209). This inactivity is a critical differentiator for use as a negative control or for verifying metabolite interference in functional assays [1].

GABAB receptor metabolite pharmacology inactive metabolite

Stereoselective Metabolism: (S)-Enantiomer Exclusively Produced In Vivo

In humans, only the (S)-enantiomer of 3-(4-chlorophenyl)-4-hydroxybutyric acid is formed as a metabolite of racemic baclofen [1]. The (R)-enantiomer is not produced endogenously from the drug. This stereoselective formation makes the (R)-enantiomer an essential, non-endogenous internal standard or calibration compound in bioanalytical LC-MS/MS methods, as it eliminates interference from the circulating metabolite [2].

stereoselective metabolism baclofen enantioselective pharmacokinetics

Purity Specification vs. Racemic Mixture and (S)-Enantiomer

Commercially available (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is offered at a certified purity of ≥98% (by HPLC or similar) . In comparison, the racemic mixture (CAS 1346603-21-1) is available at lower purity (typically ≥95%) , and the (S)-enantiomer (CAS 1346617-13-7) is also specified at 98% . The defined high purity of the (R)-enantiomer supports its use as a calibrator and quality control standard, where precise quantitation is required.

impurity standard reference material chiral purity

Enantiomeric Identity: Confirmed by Chiral Chromatography and Specific Rotation

The (R)-configuration of this compound is unambiguously defined by its IUPAC name (sodium;(3R)-3-(4-chlorophenyl)-4-hydroxybutanoate) and CAS registry number (1346617-22-8) . In analytical method validation, the (R)-enantiomer is resolved from the (S)-enantiomer using a chiral column (e.g., Crownpak CR(+)) under defined conditions (mobile phase: 0.4% formic acid in water/acetonitrile, flow rate 1.0 mL/min, 48 °C) [1]. This ensures that the material supplied is the single enantiomer and not a racemic or enantiomerically enriched mixture.

chiral analysis enantiomeric purity stereochemistry

Primary Application Scenarios for (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt


Enantioselective LC-MS/MS Bioanalysis of Baclofen Metabolites

This compound is the definitive internal standard or calibration standard for the quantitation of the (S)-enantiomer of the baclofen metabolite in human plasma and CSF. Its use is mandated by validated methods to achieve the required sensitivity (LLOQ: 2 ng/mL) and linearity (2-4000 ng/mL) [1].

Pharmacological Studies Requiring a Negative Control

As a pharmacologically inactive metabolite, it serves as an ideal negative control in GABA-B receptor functional assays, ensuring that observed effects are not due to the metabolite itself [2].

Pharmaceutical Impurity Profiling and Reference Standard

With a certified purity of ≥98%, this single enantiomer is used as a reference material for the identification and quantification of related substances and impurities in baclofen drug substance and drug product, in accordance with ICH guidelines .

Stereoselective Metabolism and Pharmacokinetic Studies

This compound is essential for studies investigating the stereospecific metabolism of baclofen, as it provides the non-endogenous (R)-enantiomer needed to differentiate between the administered drug and its metabolites [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.